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Executive Summary
Glyphosate-isopropylammonium (IPA) salt, the active ingredient in many broad-spectrum

herbicides, has undergone extensive toxicological evaluation in various mammalian species.

This guide provides a comprehensive overview of its toxicological profile, focusing on key

endpoints relevant to human health risk assessment. The primary mechanism of action in

plants, the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the

shikimic acid pathway, is absent in mammals, contributing to its generally low acute toxicity.[1]

[2][3] However, research into other potential mechanisms of toxicity in mammals, such as

oxidative stress and endocrine disruption, is ongoing.

This document summarizes quantitative data from acute, subchronic, chronic, reproductive,

developmental, and neurotoxicity studies. It also delves into the genotoxic and carcinogenic

potential of glyphosate-IPA salt, presenting evidence from various assays and regulatory body

evaluations. Detailed experimental protocols for key study types are provided, alongside

visualizations of experimental workflows and proposed toxicological pathways to offer a deeper

understanding of the methodologies and mechanisms involved.
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Glyphosate is a non-selective, post-emergence herbicide that acts by inhibiting the EPSP

synthase enzyme, a key component of the shikimate pathway for aromatic amino acid

biosynthesis in plants and some microorganisms.[1][2][4] Since this pathway is not present in

animals, the herbicidal mode of action is not a basis for toxicity in mammals.[1][2][3]

In mammals, the toxicological effects observed, particularly at high doses, are thought to occur

through different mechanisms. Proposed mechanisms include the uncoupling of oxidative

phosphorylation, induction of oxidative stress leading to cellular damage, and disruption of the

endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis.[1][5][6] It is also

important to note that some commercial formulations containing glyphosate-IPA salt include

surfactants like polyoxyethyleneamine (POEA), which can be more toxic than the active

ingredient alone.[1]

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Understanding the ADME profile of a compound is crucial for interpreting toxicological data.

While detailed ADME data for the isopropylammonium salt specifically is limited in the provided

results, studies on glyphosate indicate that it is poorly absorbed from the gastrointestinal tract

and is largely excreted unchanged in the feces and urine. There is little evidence of significant

metabolism or bioaccumulation in mammalian tissues.

Acute Toxicity
Glyphosate-IPA salt exhibits low acute toxicity via oral, dermal, and inhalation routes of

exposure.

Table 1: Acute Toxicity of Glyphosate-Isopropylammonium Salt
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Species Route Endpoint
Value (mg/kg
bw)

Reference(s)

Rat Oral LD50 > 5,000 [1]

Rat Oral LD50
7,203.58 -

7,397.25 (males)
[7][8]

Rat Oral LD50

7,444.26 -

7,878.50

(females)

[7][8]

Mouse Oral LD50 > 10,000 [1]

Rabbit Dermal LD50 > 5,000 [1]

Rat Inhalation (4h) LC50 > 1.3 mg/L air [1]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Subchronic Toxicity
Repeated dose studies over a 90-day period have been conducted to evaluate the subchronic

toxicity of glyphosate.

Table 2: Subchronic Toxicity of Glyphosate
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Species Duration Route
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Observed
Effects at
LOAEL

Referenc
e(s)

Rat 13 weeks Oral

205

(males),

213

(females)

410

(males),

421

(females)

Increased

severity of

basophilia

and

hypertroph

y of acinar

cells in

salivary

glands.[9]

[9]

Rat 90 days Oral

1546.5

(males),

1630.6

(females)

-

No

evidence of

neurotoxicit

y or

systemic

toxicity

observed.

[1][10]

[1][10]

Dog 90 days Oral 300 1000

Loose

stools,

decreased

body

weight,

reduced

feed

consumptio

n.[10]

[10]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Chronic Toxicity and Carcinogenicity
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Long-term studies have been conducted to assess chronic toxicity and carcinogenic potential.

The carcinogenicity of glyphosate remains a subject of debate among different regulatory and

research agencies. The U.S. EPA has classified glyphosate as not likely to be carcinogenic to

humans, while the International Agency for Research on Cancer (IARC) has classified it as

"probably carcinogenic to humans" (Group 2A), based on sufficient evidence in animals and

limited evidence in humans.[11][12]

Table 3: Chronic Toxicity and Carcinogenicity of Glyphosate
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Species Duration Route
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Findings

Referenc
e(s)

Rat 2 years Oral 100 300

Enlarged

salivary

glands with

cellular

changes at

higher

doses.[1]

[1]

Rat 2 years Oral
113

(females)

457

(females)

Inflammati

on of

gastric

squamous

mucosa.[9]

[9]

Mouse - Oral - - Some

studies

showed

equivocal

evidence of

lymphoma

induction at

high doses;

other

studies at

higher

doses

found no

effect.[10]

An

independe

nt review

suggested

evidence

for

hemangios

[10][13]
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arcomas,

kidney

tumors,

and

malignant

lymphomas

in male

CD-1 mice.

[13]

Rat 2 years Oral - - A recent

long-term

study

reported

that low

doses of

glyphosate

and its

formulation

s caused

increases

in the

incidence

of multiple

benign and

malignant

tumors.[14]

Other

analyses of

multiple

studies

found no

evidence of

a

carcinogeni

c effect

related to

glyphosate

[4][14]
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treatment.

[4]

Genotoxicity
The genotoxic potential of glyphosate and its isopropylammonium salt has been evaluated in

numerous in vitro and in vivo assays, with mixed results. While some studies, particularly with

the pure compound, show no genotoxic activity, others, often involving formulated products,

report positive findings.

Table 4: Genotoxicity of Glyphosate-Isopropylammonium Salt
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Assay System Test Substance Result Reference(s)

Mouse Bone Marrow

Micronucleus Test
Glyphosate-IPA Salt

Negative. No

clastogenic effects

were observed.[15]

[16]

[15][16]

Mouse Bone Marrow

Micronucleus Test

Roundup®

(formulation)

Negative for

clastogenic effects,

but a decrease in

polychromatic

erythrocytes indicated

toxicity at high doses.

[16]

[16]

Salmonella

Mutagenicity Test

(Ames Test)

Roundup®

(formulation)

Weakly mutagenic in

TA98 and TA100

strains at

concentrations close

to the toxic level.[15]

[16]

[15][16]

Allium anaphase-

telophase Test
Glyphosate-IPA Salt Negative. [15][16]

Allium anaphase-

telophase Test

Roundup®

(formulation)

Positive. A significant

increase in

chromosome

aberrations was

observed.[15][16]

[15][16]

Human Peripheral

White Blood Cells (in

vitro)

Glyphosate

Induced a statistically

significant increase in

micronucleus

frequency at the

highest tested

concentration (100

μM) after 20 hours of

exposure.[17]

[17]
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Human Peripheral

White Blood Cells (in

vitro)

Glyphosate-Based

Herbicides

Induced significant

cell death and

increased

micronucleus

frequency at lower

concentrations and

shorter exposure

times compared to

glyphosate alone.[17]

[17]

Reproductive and Developmental Toxicity
Glyphosate has been assessed for its potential to cause reproductive and developmental

effects. High doses have been shown to induce maternal and fetal toxicity.

Table 5: Reproductive and Developmental Toxicity of Glyphosate
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Species
Duration
(Gestatio
n Days)

Route

Maternal
NOAEL
(mg/kg/da
y)

Develop
mental
NOAEL
(mg/kg/da
y)

Key
Findings
at High
Doses

Referenc
e(s)

Rat 6-19 Oral 1000 1000

At 3500

mg/kg/day:

decreased

body

weight gain

in dams

and

fetuses,

increased

maternal

mortality,

and

increased

number of

fetal

skeletal

abnormaliti

es.[1]

[1]

Rabbit 6-27 Oral 175 >350 At 175 and

300

mg/kg/day:

maternal

diarrhea

and

reduced

feces

production.

[9] No

developme

ntal effects

were

[1][9]
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detected

up to 350

mg/kg/day.

[1]

Neurotoxicity
Studies conducted according to standard guidelines have generally not found evidence of

neurotoxicity for glyphosate.

Table 6: Neurotoxicity of Glyphosate

Species Study Type Route
NOAEL
(mg/kg
bw/day)

Key
Findings

Reference(s
)

Rat
Acute

Neurotoxicity
Oral 1000

Systemic

toxicity

observed at

2000

mg/kg/day,

but no

specific

neurotoxicity.

[10]

[10]

Rat
Subchronic

Neurotoxicity
Oral

1546.5

(males),

1630.6

(females)

No evidence

of

neurotoxicity.

[1]

[1]

However, some reviews suggest that exposure to glyphosate or its formulations may induce

neurotoxic effects by deregulating signaling pathways involved in neuronal development.[2]

Experimental Protocols
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Toxicological evaluations of glyphosate-isopropylammonium salt are typically conducted

following internationally recognized guidelines, such as those from the Organisation for

Economic Co-operation and Development (OECD) and the U.S. Environmental Protection

Agency (EPA).[18][19][20]

Subchronic Oral Toxicity Study (based on OECD 408)
This study provides information on the adverse effects of a substance following repeated oral

administration for 90 days.[21][22][23][24][25]

Principle: The test substance is administered daily in graduated doses to several groups of

experimental animals (typically rodents).

Animals: At least 20 rodents (10 males and 10 females) per dose group.

Dose Levels: A minimum of three dose levels and a concurrent control group are used. A

limit test at 1000 mg/kg/day may be performed if no adverse effects are expected.[21][24]

Administration: Typically via oral gavage, or mixed in the diet or drinking water.[21][24]

Observations: Daily clinical observations, weekly measurements of body weight and

food/water consumption.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at

termination.

Pathology: All animals undergo a full gross necropsy, and tissues from control and high-dose

groups are examined histopathologically.

Objective: To identify target organs, characterize dose-response relationships, and establish

a No-Observed-Adverse-Effect Level (NOAEL).[21][23]

Prenatal Developmental Toxicity Study (based on OECD
414)
This study is designed to provide information on the effects of prenatal exposure on the

pregnant animal and the developing organism.[26][27][28][29][30]
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Principle: The test substance is administered to pregnant animals (typically rats or rabbits) at

least from implantation to one day prior to caesarean section.[26][28]

Animals: A sufficient number of pregnant females to result in approximately 20 animals with

implantation sites per group.[28]

Dose Levels: At least three dose levels plus a control group. A limit test may be performed at

1000 mg/kg/day.[28]

Administration: Usually oral gavage.

Maternal Observations: Daily clinical observations, weekly body weight measurements.

Fetal Evaluation: At termination (close to the normal day of delivery), females are

euthanized, and the uterine contents are examined. Fetuses are weighed and evaluated for

external, visceral, and skeletal abnormalities.[28]

Objective: To assess maternal toxicity and major manifestations of developmental toxicity,

including death, structural abnormalities, and altered growth in the fetus.[26]

Chronic Toxicity/Carcinogenicity Study (based on OECD
452/451/453)
These long-term studies evaluate the effects of a substance over a major portion of the

animal's lifespan to assess both chronic toxicity and carcinogenic potential.[31][32][33][34][35]

Principle: The test substance is administered daily in graduated doses for an extended

period (e.g., 12-24 months).

Animals: Rodents are typically used. For chronic toxicity (OECD 452), at least 20 animals

per sex per group are used.[32][35] Carcinogenicity studies (OECD 451) require larger group

sizes.

Dose Levels: At least three dose levels and a concurrent control group.

Administration: Typically via the diet, drinking water, or gavage.
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Observations: Similar to subchronic studies, but over a longer duration, including regular

ophthalmological examinations.

Pathology: Comprehensive gross necropsy and histopathological examination of a full range

of tissues and organs from all animals.

Objective: To identify potential cumulative toxicity, delayed-onset effects, target organ

damage, and any carcinogenic effects, and to establish a NOAEL for chronic exposure.[31]

[32][33]
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Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study (OECD 408).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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